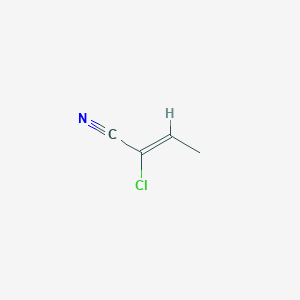
2-Chlorocrotononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Chlorobut-2-enenitrile is an organic compound with the molecular formula C4H4ClN It is a chlorinated derivative of butenenitrile, characterized by the presence of a chlorine atom and a nitrile group attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Chlorobut-2-enenitrile typically involves the chlorination of but-2-enenitrile. One common method is the addition of chlorine to but-2-enenitrile under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, at low temperatures to ensure the selective formation of the (Z)-isomer.
Industrial Production Methods
On an industrial scale, (Z)-2-Chlorobut-2-enenitrile can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves the chlorination of but-2-enenitrile in the presence of a catalyst, such as iron(III) chloride, to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2-Chlorobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Oxidation of (Z)-2-Chlorobut-2-enenitrile can yield compounds like 2-chlorobut-2-enoic acid.
Reduction: Reduction can produce 2-chlorobut-2-enamine.
Substitution: Substitution reactions can lead to the formation of compounds such as 2-hydroxybut-2-enenitrile.
Applications De Recherche Scientifique
(Z)-2-Chlorobut-2-enenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-2-Chlorobut-2-enenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
But-2-enenitrile: The parent compound without the chlorine atom.
2-Chlorobut-2-enoic acid: An oxidized derivative.
2-Chlorobut-2-enamine: A reduced derivative.
Uniqueness
(Z)-2-Chlorobut-2-enenitrile is unique due to the presence of both a chlorine atom and a nitrile group, which confer distinct reactivity and potential applications compared to its analogs. The (Z)-isomer also has specific stereochemical properties that can influence its interactions and reactivity.
Propriétés
Formule moléculaire |
C4H4ClN |
|---|---|
Poids moléculaire |
101.53 g/mol |
Nom IUPAC |
(Z)-2-chlorobut-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c1-2-4(5)3-6/h2H,1H3/b4-2- |
Clé InChI |
WXWINPQHYPNRDX-RQOWECAXSA-N |
SMILES isomérique |
C/C=C(/C#N)\Cl |
SMILES canonique |
CC=C(C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethoxy-3-methyl-1h-pyrazolo[4,3-c]pyridine](/img/structure/B12971598.png)
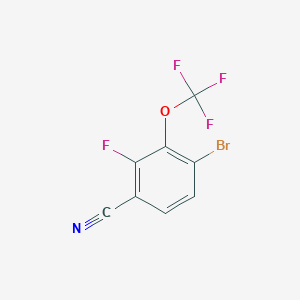
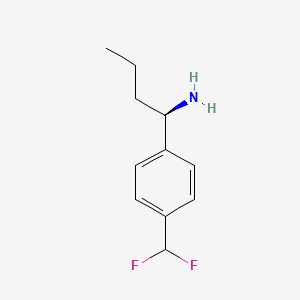
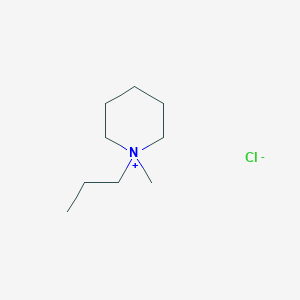
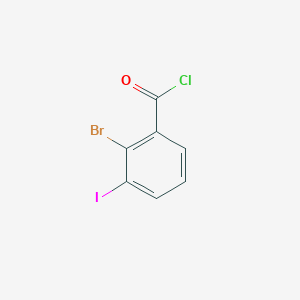
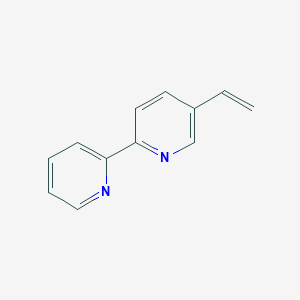
![(7aS,11aR)-Octahydro-1H-pyrrolo[2,1-j]quinolin-3(2H)-one](/img/structure/B12971627.png)
![Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate hydrochloride](/img/structure/B12971631.png)
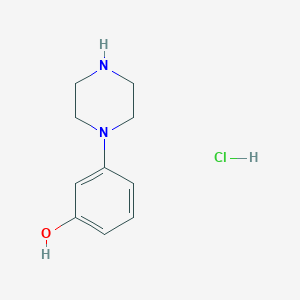
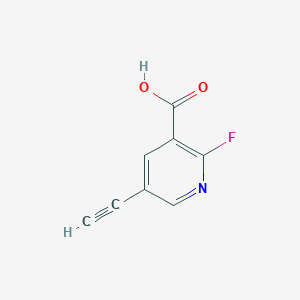
![2-Bromo-1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B12971647.png)
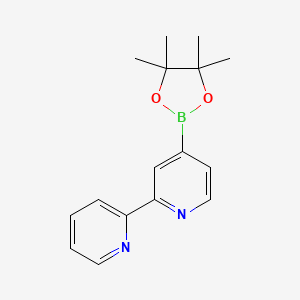
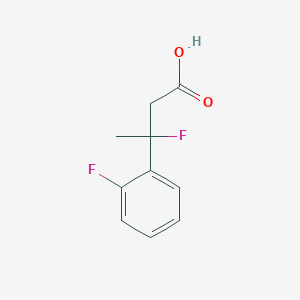
![Tert-butyl (5-(4-cyanophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate](/img/structure/B12971658.png)
